molecular formula C12H17N3 B14263365 2,6-Diisopropylphenyl azide CAS No. 136551-45-6

2,6-Diisopropylphenyl azide

Cat. No.: B14263365
CAS No.: 136551-45-6
M. Wt: 203.28 g/mol
InChI Key: GNDBEFHDRSCTPC-UHFFFAOYSA-N
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Description

2,6-Diisopropylphenyl azide is an organic compound characterized by the presence of an azide group attached to a phenyl ring substituted with two isopropyl groups at the 2 and 6 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,6-Diisopropylphenyl azide can be synthesized through a diazotization reaction followed by azidation. The process typically involves the following steps:

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures with appropriate safety measures due to the potentially explosive nature of azides.

Chemical Reactions Analysis

Types of Reactions: 2,6-Diisopropylphenyl azide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    1,3-Dipolar Cycloaddition: Typically carried out in the presence of a copper catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Various nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

Scientific Research Applications

2,6-Diisopropylphenyl azide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-diisopropylphenyl azide, particularly in targeted alpha-particle therapy, involves the selective reaction with endogenous acrolein produced by cancer cells. The azide group undergoes a 1,3-dipolar cycloaddition with acrolein, forming a triazoline intermediate. This intermediate can rearrange to form a diazo compound, which covalently bonds with cellular components, delivering the radioactive payload directly to the cancer cells .

Comparison with Similar Compounds

Uniqueness: 2,6-Diisopropylphenyl azide is unique due to its specific substitution pattern, which provides a balance between steric hindrance and reactivity. This makes it particularly suitable for applications in targeted therapies where selective reactivity is crucial .

Properties

IUPAC Name

2-azido-1,3-di(propan-2-yl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3/c1-8(2)10-6-5-7-11(9(3)4)12(10)14-15-13/h5-9H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNDBEFHDRSCTPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)N=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50459064
Record name 2,6-diisopropylphenyl azide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50459064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.28 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136551-45-6
Record name 2,6-diisopropylphenyl azide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50459064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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